4-chloro-5-propyl-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-5-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chlorine atom at the 4-position, a propyl group at the 5-position, and an amine group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-aminopyrazole with propyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the halide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pyrazole analogs.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, resulting in diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of 4-substituted pyrazole derivatives .
Scientific Research Applications
4-Chloro-5-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-chloro-5-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: This compound shares the pyrazole core but differs in its substituents, leading to distinct chemical and biological properties.
5-Amino-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with different functional groups, offering unique reactivity and applications.
Uniqueness
4-Chloro-5-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and propyl group at specific positions on the pyrazole ring differentiates it from other pyrazole derivatives, making it valuable for targeted research and applications .
Properties
CAS No. |
110580-34-2 |
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Molecular Formula |
C6H10ClN3 |
Molecular Weight |
159.62 g/mol |
IUPAC Name |
4-chloro-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3/c1-2-3-4-5(7)6(8)10-9-4/h2-3H2,1H3,(H3,8,9,10) |
InChI Key |
BGTHZYAXEZTJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NN1)N)Cl |
Origin of Product |
United States |
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